molecular formula C12H11NO B1296241 2-(4-Methoxyphenyl)pyridine CAS No. 5957-90-4

2-(4-Methoxyphenyl)pyridine

Cat. No. B1296241
CAS RN: 5957-90-4
M. Wt: 185.22 g/mol
InChI Key: QUMXRZNAUFKBAS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyridine is a chemical compound with the linear formula C12H11NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of compounds related to 2-(4-Methoxyphenyl)pyridine has been discussed in various studies. For instance, a multi-step synthesis involving the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine has been reported . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)pyridine has been analyzed in several studies . The molecule has a molecular weight of 185.228 . The NLO behavior of properties for related molecules such as chemical reactivity, HOMO–LUMO analysis, and electronic transitions have been obtained .


Chemical Reactions Analysis

Chemical reactions involving 2-(4-Methoxyphenyl)pyridine have been studied . For example, reactions of anhydrides use Pyridine as a solvent . Other reactions include Pd-catalyzed direct arylation and Suzuki-Miyaura cross-coupling .


Physical And Chemical Properties Analysis

2-(4-Methoxyphenyl)pyridine has a density of 1.1±0.1 g/cm3, a boiling point of 311.5±25.0 °C at 760 mmHg, and a flash point of 114.2±13.4 °C . It has a molar refractivity of 55.6±0.3 cm3, and a molar volume of 171.9±3.0 cm3 .

Scientific Research Applications

Synthesis of Pyridine Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds .

Summary of the Application

“2-(4-Methoxyphenyl)pyridine” is used in the synthesis of imidazo[1, 2-a]pyridines derivatives . These derivatives have wide biological activities and are used in pharmaceuticals as antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory agents .

Methods of Application or Experimental Procedures

The synthesis of imidazo[1, 2-a]pyridines derivatives involves the reaction of 2-aminopyridine and various substituted phenacyl bromide using Activated Fly Ash as an efficient, eco-friendly, and reusable catalyst . This protocol offers various advantages, such as the use of less hazardous solvent, high yield, and operationally simple procedure .

Results or Outcomes

The paper does not provide specific quantitative data or statistical analyses. However, it mentions that the protocol offers high yield, which suggests that the reaction is efficient .

Anti-inflammatory Activities of Pyrimidines

Specific Scientific Field

This application falls under the field of Medicinal Chemistry, specifically in the development of anti-inflammatory drugs .

Summary of the Application

“2-(4-Methoxyphenyl)pyridine” is used in the synthesis of 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines . These pyrimidine derivatives have shown anti-inflammatory effects .

Methods of Application or Experimental Procedures

The synthesis of these pyrimidines involves the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . The COX-1 and COX-2 inhibitory effects of the target analogs were measured using purified enzyme (PE) and HWB analyses .

Results or Outcomes

The paper does not provide specific quantitative data or statistical analyses. However, it mentions that several of these pyrimidines have shown potent anti-inflammatory effects .

Selective COX-2 Inhibitors

Specific Scientific Field

This application also falls under the field of Medicinal Chemistry, specifically in the development of selective COX-2 inhibitors .

Summary of the Application

“2-(4-Methoxyphenyl)pyridine” is used in the synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines . These compounds are designed to be selective COX-2 inhibitors with a lower incidence of adverse effects .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .

Results or Outcomes

Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme . The antinociceptive activity assessment via the formalin test showed that nine derivatives possessed significant activity compared with the control group .

Synthesis of Pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]benzoxazepines

Summary of the Application

“2-(4-Methoxyphenyl)pyridine” is used in the synthesis of pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]benzoxazepines . The details of the application and the methods of synthesis are not provided in the source .

Medicinal Attributes as Anticancer Targeting Agents

Specific Scientific Field

This application falls under the field of Medicinal Chemistry, specifically in the development of anticancer drugs .

Summary of the Application

“2-(4-Methoxyphenyl)pyridine” is used in the synthesis of various compounds that have medicinal attributes as anticancer targeting agents . Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The paper does not provide specific quantitative data or statistical analyses. However, it mentions that pyridine-containing compounds have increasing importance for medicinal application .

Safety And Hazards

Safety information for 2-(4-Methoxyphenyl)pyridine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXRZNAUFKBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)pyridine

CAS RN

5957-90-4
Record name 2-(4-Methoxyphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5957-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-METHOXYPHENYL)PYRIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

That is, as shown in the Reaction Scheme below, (4-methoxyphenyl)magnesium bromide was synthesized from 22.4 g (120 mmol) of 4-bromoanisole by a conventional method by using 3.4 g of magnesium (Mg) in dry tetrahydrofuran (THF) under argon stream and added slowly into a solution of 15.8 g (100 mmol) of 2-bromopyridine and 1.8 g of (1,2-bis(diphenylphosphino)ethane)dichloronickel (II) (Ni(dppe)Cl2) in dry THF and the mixture was refluxed for 1 hour. After adding 250 ml of an aqueous solution of 5% hydrochloric acid to the reaction mixture, the reaction mixture was washed with chloroform. The water layer was neutralized with an aqueous solution of sodium hydrogen carbonate and the objective compound was extracted with chloroform and the organic layer was distilled off under reduced pressure. The distillate immediately solidified at room temperature to obtain 15.1 g (81.5 mmol) of 2-(4-methoxy-phenyl)pyridine (4-MeO-PPy) as white solid. Identification was performed by elementary analysis of C, H and N and 1H-NMR.
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(1,2-bis(diphenylphosphino)ethane)dichloronickel (II)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
AV Blokhin, MA Tyurekhodzhaeva… - Chemistry of …, 1990 - Springer
The reaction of 4-methoxybenzylideneiminium salts with methylamine and dimethylamine on heating results in replacement of the MeO group by an alkylamino-group, whereas the …
Number of citations: 1 link.springer.com
AP Walsh, WD Jones - Organometallics, 2015 - ACS Publications
The effect of the carboxylate used in a concerted metalation–deprotonation reaction is probed and shows a direct correlation of pK a to observed rate up to apK a of 4.3, where the rate …
Number of citations: 55 pubs.acs.org
Y Hisamatsu, S Aoki - 2011 - Wiley Online Library
A series of tris‐cyclometalated Ir III complexes were prepared by regioselective substitution reactions (formylation, thiocyanation, and iodination) and subsequent conversions (cyanation…
WZ Li, ZX Wang - Asian Journal of Organic Chemistry, 2018 - Wiley Online Library
Reaction of quinoline N‐oxides and pyridine N‐oxides with arylzinc reagents under transition‐metal‐free conditions was studied. The reaction was carried out in toluene (for quinoline N…
Number of citations: 1 onlinelibrary.wiley.com
V Adimule, S Medapa, LS Kumar, PK Rao - J. Pharm. Chem. Biol. Sci, 2014 - jpcbs.info
In this synthetic scheme author has synthesized five novel phenoxy derivatives 7a-7e of 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide and …
Number of citations: 24 jpcbs.info
DB Pitna, N Tanaka, T Usuki - Journal of Heterocyclic …, 2021 - Wiley Online Library
Using bromopyridines and methoxyphenyl boronic acid as starting materials, consecutive Suzuki‐Miyaura cross‐coupling and hydrogenation reactions were undertaken using a …
Number of citations: 3 onlinelibrary.wiley.com
ST Handy, T Wilson, A Muth - The Journal of organic chemistry, 2007 - ACS Publications
A one-pot procedure leading to disubstituted pyridines from the starting dibromopyridines is described. Key features include the ability to couple a range of aryl and even alkenylboronic …
Number of citations: 98 pubs.acs.org
AJ Burke, CS Marques - 2014 - Wiley Online Library
Many years ago, one of the authors (AJB) had the pleasure of conducting his first arylation reaction–which was a Heck–Mizoroki reaction between an activated pyrimidine and methyl …
Number of citations: 533 onlinelibrary.wiley.com
AP Walsh - 2015 - search.proquest.com
Two transition metal-mediated systems were studied to understand6 the dominant and fundamental factors involved in controlling the reactivity of activation of relatively strong carbon-…
Number of citations: 3 search.proquest.com
C Jia, S Wang, X Lv, G Li, L Zhong… - European Journal of …, 2020 - Wiley Online Library
A ruthenium‐catalyzed meta‐selective C Ar –H bond difluoroalkylation of 2‐phenoxypyridine using 2‐bromo‐2,2‐difluoroacetate has been developed. Mechanistic studies indicated …

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